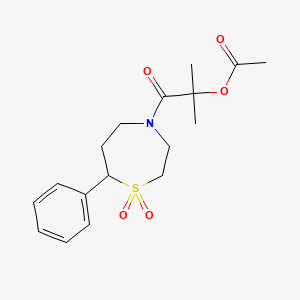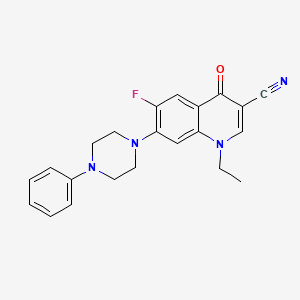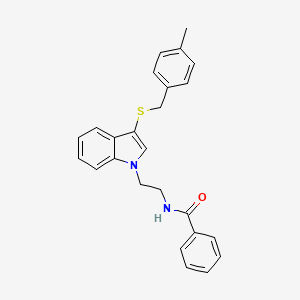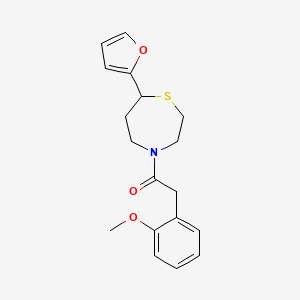![molecular formula C20H26N4O3S B2443404 5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941247-55-8](/img/structure/B2443404.png)
5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality 5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile and its derivatives have been extensively studied for their potential in anticancer research. For instance, Kachaeva et al. (2018) synthesized and characterized various 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, showing significant growth inhibitory and cytostatic activities against cancer cell lines, particularly in leukemia, renal, and breast cancer subpanels (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018). Additionally, Pilyo et al. (2020) highlighted the synthesis of new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates that exhibited potent cytotoxic activity against various human cancer cells (Pilyo et al., 2020).
Antibacterial and Antifungal Properties
Some derivatives of this compound have shown promising antibacterial and antifungal activities. Konstantinova et al. (2009) synthesized derivatives that were effective against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Konstantinova et al., 2009).
Chemiluminescence
In the field of chemiluminescence, Tominaga et al. (1995) studied derivatives of 5-aminopyrazole-4-carbonitrile, which exhibited efficient light production, surpassing even luminol in some cases. This suggests potential applications in analytical chemistry and biological studies (Tominaga et al., 1995).
Molecular Probes in Biological Studies
Diwu et al. (1997) synthesized derivatives incorporating sulfonyl groups, which acted as fluorescent solvatochromic dyes. These compounds, due to their strong solvent-dependent fluorescence, can be used as sensitive molecular probes in various biological processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Synthesis of Heterocyclic Compounds
There is significant interest in synthesizing various heterocyclic compounds using derivatives of 5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile. Williams and Fu (2010) developed a methodology to synthesize 2,5-disubstituted-1,3-oxazoles, showcasing the versatility of these compounds in creating diverse chemical structures (Williams & Fu, 2010).
Eigenschaften
IUPAC Name |
5-(butylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-3-4-11-22-20-18(14-21)23-19(27-20)16-5-7-17(8-6-16)28(25,26)24-12-9-15(2)10-13-24/h5-8,15,22H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCDNAYMHGJHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({1-[2-(piperidin-1-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443325.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2443326.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2443329.png)

![2-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2443332.png)


![(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2443336.png)


![methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2443342.png)
